(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol
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Overview
Description
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is a chemical compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, along with a phenyl group attached to the methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated pyridines as starting materials, which are then subjected to various substitution reactions to introduce the desired substituents . The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases such as sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reaction conditions often involve specific solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-2-fluoropyridin-4-yl)(phenyl)methanol: Similar in structure but with different positions of the chloro and fluoro substituents.
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanone: Contains a ketone group instead of a methanol moiety.
Uniqueness
(3-Chloro-4-fluoropyridin-2-yl)(phenyl)methanol is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents, along with the phenyl group, provides distinct properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C12H9ClFNO |
---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
(3-chloro-4-fluoropyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H9ClFNO/c13-10-9(14)6-7-15-11(10)12(16)8-4-2-1-3-5-8/h1-7,12,16H |
InChI Key |
JDDCUZBMDZOZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=CC(=C2Cl)F)O |
Origin of Product |
United States |
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